O,O'-Di-p-toluoyl-D-tartaric anhydride

Descripción general

Descripción

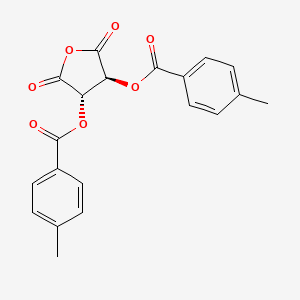

O,O’-Di-p-toluoyl-D-tartaric anhydride is a derivative of tartaric acid, specifically a diacyl tartaric acid. It is known for its chiral properties and is often used in various chemical processes, particularly in the resolution of racemic mixtures. The compound has a molecular formula of C20H18O8 and a molecular weight of 386.35 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

O,O’-Di-p-toluoyl-D-tartaric anhydride can be synthesized from tartaric acid through a series of esterification reactions. The process typically involves the reaction of tartaric acid with p-toluoyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired diacyl derivative .

Industrial Production Methods

In an industrial setting, the production of O,O’-Di-p-toluoyl-D-tartaric anhydride follows similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve high yields and purity of the product .

Análisis De Reacciones Químicas

Types of Reactions

O,O’-Di-p-toluoyl-D-tartaric anhydride undergoes various chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed to yield O,O’-Di-p-toluoyl-D-tartaric acid.

Esterification: It can react with alcohols to form esters.

Reduction: The compound can be reduced to form the corresponding alcohol derivatives.

Common Reagents and Conditions

Hydrolysis: Typically carried out in the presence of water and an acid or base catalyst.

Esterification: Requires an alcohol and an acid catalyst such as sulfuric acid.

Reduction: Commonly uses reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

Hydrolysis: Yields O,O’-Di-p-toluoyl-D-tartaric acid.

Esterification: Produces esters of O,O’-Di-p-toluoyl-D-tartaric acid.

Reduction: Forms alcohol derivatives of the compound.

Aplicaciones Científicas De Investigación

O,O’-Di-p-toluoyl-D-tartaric anhydride is widely used in scientific research due to its chiral properties. Some of its applications include:

Chiral Resolution: Used as a resolving agent for the separation of racemic mixtures into their enantiomers.

Asymmetric Synthesis: Employed in the synthesis of chiral molecules, which are important in pharmaceuticals and agrochemicals.

Analytical Chemistry: Utilized in chiral chromatography for the analysis of enantiomeric purity.

Mecanismo De Acción

The mechanism by which O,O’-Di-p-toluoyl-D-tartaric anhydride exerts its effects is primarily through its ability to form diastereomeric complexes with racemic mixtures. This interaction allows for the separation of enantiomers based on their differing physical and chemical properties. The molecular targets and pathways involved include the formation of hydrogen bonds and van der Waals interactions with the target molecules .

Comparación Con Compuestos Similares

Similar Compounds

- O,O’-Di-p-toluoyl-L-tartaric acid

- Dibenzoyl-L-tartaric acid

- Di-pivaloyl-D-tartaric acid

- Dibenzoyl-D-tartaric acid

Uniqueness

O,O’-Di-p-toluoyl-D-tartaric anhydride is unique due to its specific chiral properties and its ability to form stable diastereomeric complexes. This makes it particularly useful in the resolution of racemic mixtures and in asymmetric synthesis, where the control of stereochemistry is crucial .

Actividad Biológica

O,O'-Di-p-toluoyl-D-tartaric anhydride (DPTTA) is a derivative of tartaric acid that has garnered attention for its potential applications in pharmaceutical chemistry, particularly as a chiral resolving agent. This compound plays a significant role in the separation of enantiomers, which is crucial in the development of pharmaceuticals due to the differing biological activities of enantiomers. This article will explore the biological activity of DPTTA, focusing on its applications, mechanisms, and relevant research findings.

- Chemical Formula : CHO

- Molecular Weight : 278.27 g/mol

- Structure : DPTTA consists of two p-toluoyl groups attached to a D-tartaric acid backbone, forming an anhydride.

DPTTA primarily functions as a chiral resolving agent through the formation of diastereomeric salts with racemic mixtures. The differences in solubility and stability between the diastereomers allow for their separation via crystallization or chromatography. This property is particularly useful in isolating optically active compounds for pharmaceutical applications.

1. Chiral Resolution

DPTTA has been effectively used in the enantioresolution of various pharmaceuticals, including:

- Amlodipine : A study demonstrated the use of DPTTA to resolve racemic amlodipine into its enantiomers, which exhibit different pharmacological profiles. The resolution process involved treating racemic amlodipine with DPTTA in a solvent mixture, leading to the formation of diastereomeric salts that were subsequently separated and purified .

2. Inhibitory Activity

Research indicates that DPTTA can inhibit specific biological pathways by interacting with target molecules. For instance:

- Histone Methylation : DPTTA has been investigated for its role in histone methylation processes, which are crucial for gene regulation. The compound's ability to form complexes with histones suggests potential applications in epigenetic studies and therapies targeting gene expression .

3. Antimicrobial Properties

Some studies have explored the antimicrobial activity of compounds derived from tartaric acid derivatives, including DPTTA. While specific data on DPTTA's antimicrobial efficacy is limited, related compounds have shown varying degrees of activity against bacterial strains, indicating a potential area for further investigation.

Case Studies

Propiedades

IUPAC Name |

[(3S,4S)-4-(4-methylbenzoyl)oxy-2,5-dioxooxolan-3-yl] 4-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16O7/c1-11-3-7-13(8-4-11)17(21)25-15-16(20(24)27-19(15)23)26-18(22)14-9-5-12(2)6-10-14/h3-10,15-16H,1-2H3/t15-,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCIJHROJBLWCLV-HOTGVXAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)OC2C(C(=O)OC2=O)OC(=O)C3=CC=C(C=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C(=O)O[C@H]2[C@@H](C(=O)OC2=O)OC(=O)C3=CC=C(C=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60717804 | |

| Record name | (3S,4S)-2,5-Dioxooxolane-3,4-diyl bis(4-methylbenzoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60717804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156835-63-1 | |

| Record name | O,O′-Di-p-toluoyl-D-tartaric anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=156835-63-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3S,4S)-2,5-Dioxooxolane-3,4-diyl bis(4-methylbenzoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60717804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.